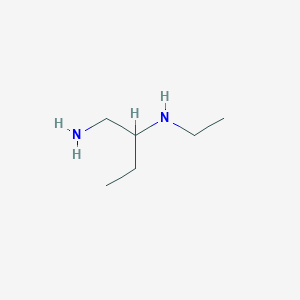
(1-Aminobutan-2-YL)(ethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Aminobutan-2-yl)(ethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a butyl group and an ethyl group attached to the nitrogen atom, making it a secondary amine. Amines are widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminobutan-2-yl)(ethyl)amine can be achieved through several methods. One common approach is the nucleophilic substitution of haloalkanes. In this method, a primary amine, such as ethylamine, reacts with a haloalkane, such as 1-bromobutane, under basic conditions to form the desired secondary amine. The reaction typically requires a large excess of the primary amine to ensure the formation of the secondary amine as the major product .
Another method involves the reductive amination of ketones or aldehydes. In this process, a ketone or aldehyde reacts with a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the secondary amine. This method is advantageous because it allows for the selective formation of the secondary amine without over-alkylation .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow processes. These processes utilize packed bed reactors filled with immobilized enzymes, such as amine dehydrogenases, to catalyze the reductive amination of ketones or aldehydes. This method offers several advantages, including high conversion rates, reduced waste, and lower production costs .
化学反応の分析
Types of Reactions
(1-Aminobutan-2-yl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert nitriles or imines back to the amine.
Substitution: The amine can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines or quaternary ammonium salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides, such as bromoethane, are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Tertiary amines or quaternary ammonium salts
科学的研究の応用
(1-Aminobutan-2-yl)(ethyl)amine has several scientific research applications:
作用機序
The mechanism of action of (1-Aminobutan-2-yl)(ethyl)amine involves its interaction with various molecular targets and pathways. In enzyme-catalyzed reactions, the compound acts as a substrate for amine dehydrogenases, which catalyze the reductive amination of ketones or aldehydes. The enzyme binds to the amine and facilitates the transfer of a hydride ion from a reducing agent, such as NADH, to the carbonyl group of the substrate, forming the secondary amine .
類似化合物との比較
Similar Compounds
Methylamine (CH3NH2): A primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom
Uniqueness
(1-Aminobutan-2-yl)(ethyl)amine is unique due to its specific structure, which includes both a butyl group and an ethyl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
特性
分子式 |
C6H16N2 |
|---|---|
分子量 |
116.20 g/mol |
IUPAC名 |
2-N-ethylbutane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-3-6(5-7)8-4-2/h6,8H,3-5,7H2,1-2H3 |
InChIキー |
TZGWVMCBTLZVCS-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


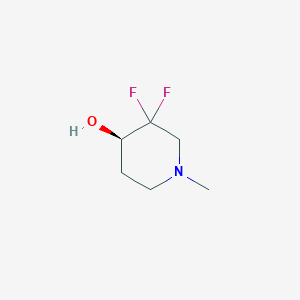
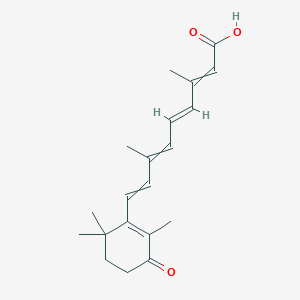
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
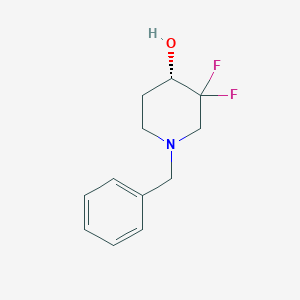
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
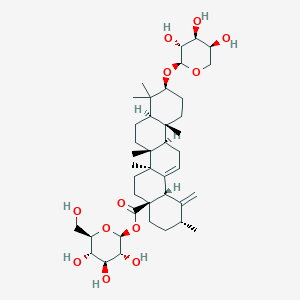
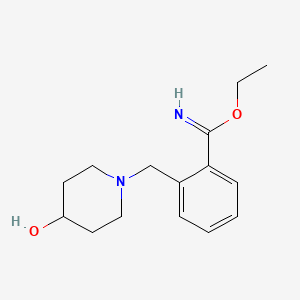
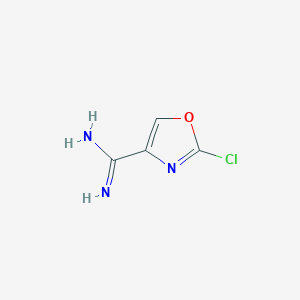
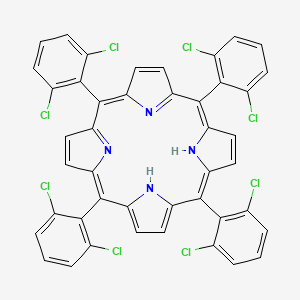

![2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
![Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B12441891.png)
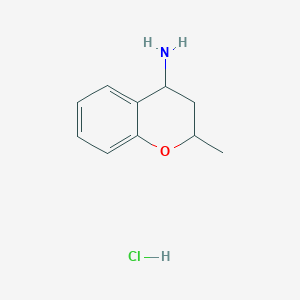
![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)
